

Application of Nintetinib in Angiogenesis Research

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Compound of Interest

Compound Name: *N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide*

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These application notes provide a comprehensive overview of Nintetinib, a potent multi-kinase inhibitor, and its utility in the study of angiogenesis. This document includes key performance data, detailed protocols for relevant in vitro assays, and diagrams of the signaling pathways implicated in Nintetinib's mechanism of action.

Introduction

Nintetinib is a small molecule tyrosine kinase inhibitor with potent activity against several key drivers of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.^[1] Dysregulated angiogenesis is a hallmark of cancer and other proliferative diseases. Nintetinib's ability to simultaneously target multiple receptor tyrosine kinases involved in angiogenic signaling makes it a valuable tool for both basic and translational research in this field. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Mesenchymal-Epithelial Transition factor (c-Met), and AXL receptor tyrosine kinase (Axl).^{[1][2]}

Mechanism of Action

Ningetinib exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1] The primary signaling pathways disrupted by Ningetinib in the context of angiogenesis are:

- VEGFR2 Signaling: A critical pathway in both physiological and pathological angiogenesis.
- c-Met Signaling: Implicated in tumor angiogenesis and metastasis.
- Axl Signaling: Associated with tumor progression and resistance to anti-angiogenic therapies.

Quantitative Data

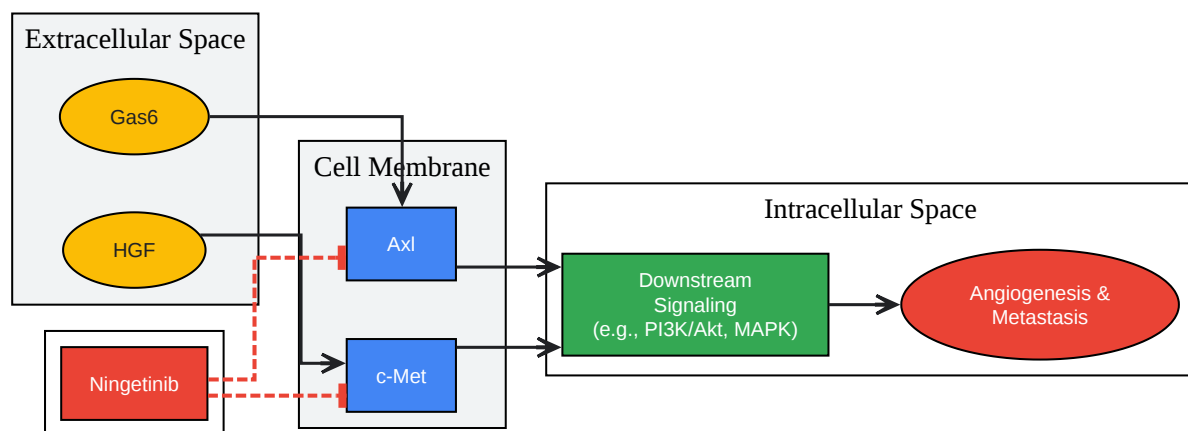
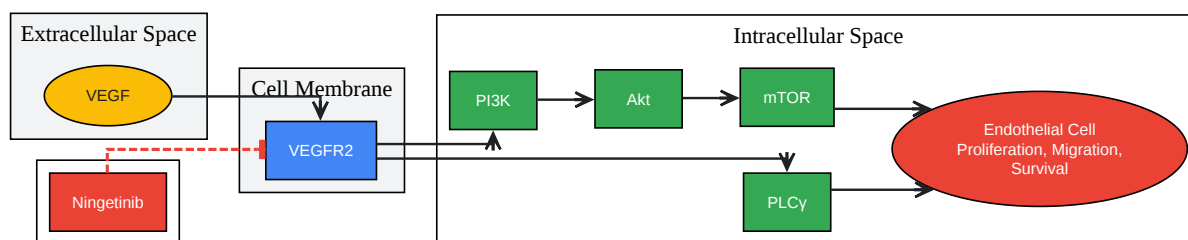
The inhibitory activity of Ningetinib against key angiogenic targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

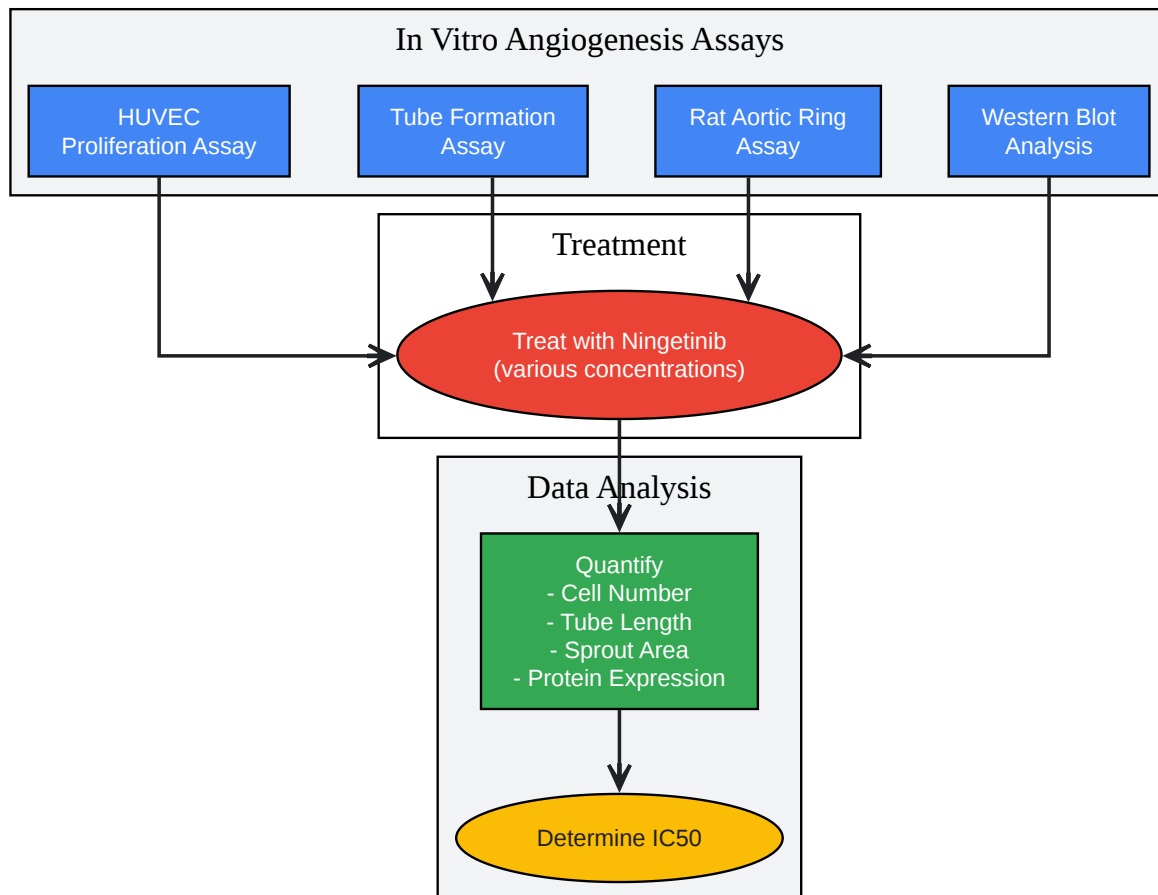
Target/Assay	IC50 Value (nM)
c-Met (Mesenchymal-Epithelial Transition factor)	6.7
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)	1.9
Axl (AXL receptor tyrosine kinase)	<1.0
HUVEC Proliferation (VEGF-stimulated)	8.6
Microvascular Angiogenesis (Rat Aortic Rings)	6.3

Data sourced from MedChemExpress and other publicly available research data.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental applications of Ningetinib, the following diagrams have been generated using the DOT language.





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References

- 1. m.youtube.com [m.youtube.com]
- 2. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

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